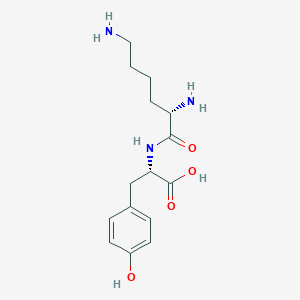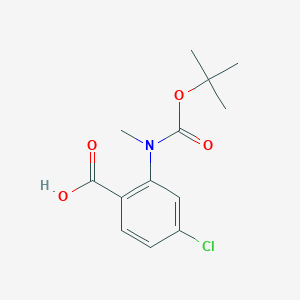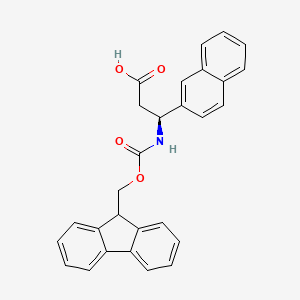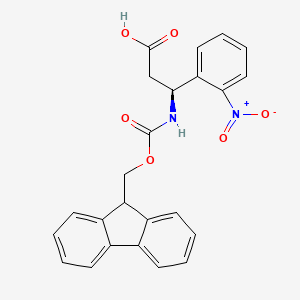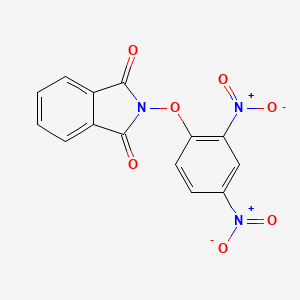
Ethyl 6-bromobenzofuran-2-carboxylate
Übersicht
Beschreibung
Ethyl 6-bromobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9BrO3 . It has a molecular weight of 269.09 g/mol . The IUPAC name for this compound is ethyl 6-bromo-1-benzofuran-2-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 6-bromobenzofuran-2-carboxylate is 1S/C11H9BrO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3 . The Canonical SMILES is CCOC(=O)C1=CC2=C(O1)C=C(C=C2)Br .Physical And Chemical Properties Analysis
Ethyl 6-bromobenzofuran-2-carboxylate has a molecular weight of 269.09 g/mol . It has a computed XLogP3-AA value of 3.6 , indicating its lipophilicity. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 39.4 Ų . The heavy atom count is 15 . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Properties
Ethyl 6-bromobenzofuran-2-carboxylate serves as a pivotal intermediate in the synthesis of various biologically active compounds. For instance, in the synthesis of new piperidine substituted benzothiazole derivatives, a process involving ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine is used. The resulting compounds have demonstrated promising antibacterial and antifungal activities, highlighting their potential in medicinal chemistry (Shafi, Rajesh, & Senthilkumar, 2021).
Spectroscopic and Structural Characterization
In another study, derivatives of ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate were synthesized and characterized using various spectroscopic techniques like NMR, FT-IR, and UV-Vis. The structural confirmation was provided using single crystal X-ray diffraction, demonstrating the compound's significance in the field of material science and technology applications (Haroon et al., 2019).
Neuroprotective Properties
Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8] naphthyridine-3-carboxylate (ITH4012), a novel tacrine derivative, shows properties of reducing cell death induced by various compounds and has neuroprotective features. This compound, derived from a similar structural family, highlights the therapeutic potential of such chemicals in the treatment of neurodegenerative diseases (Orozco et al., 2004).
Radical Cyclisation and Synthesis of Heterocycles
A study on 2-(2-Bromophenyl)ethyl groups utilized them as building blocks in radical cyclisation reactions onto azoles, leading to the synthesis of various heterocycles. This research underlines the compound's utility in creating complex molecular structures, which are crucial in pharmaceutical and chemical industries (Allin et al., 2005).
Antimicrobial Activities
Another derivative, 5-Bromobenzofuranyl aryl ureas and carbamates, was studied for their antimicrobial activities. The synthesis process started from 5-bromo-2-ethyl carboxylate, leading to various compounds that were tested against bacterial strains, showing the compound's relevance in developing new antimicrobial agents (Kumari et al., 2019).
Safety And Hazards
Ethyl 6-bromobenzofuran-2-carboxylate is associated with certain safety hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315-H319 , indicating that it causes skin irritation and serious eye irritation. Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 , suggesting measures to prevent exposure and manage potential exposure incidents.
Eigenschaften
IUPAC Name |
ethyl 6-bromo-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQBSMLYZIRFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443501 | |
| Record name | Ethyl 6-bromobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromobenzofuran-2-carboxylate | |
CAS RN |
907945-62-4 | |
| Record name | Ethyl 6-bromobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




